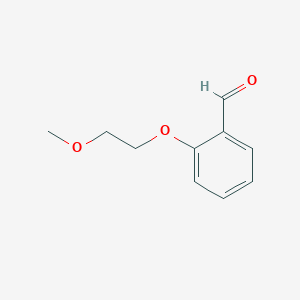

2-(2-Methoxyethoxy)benzaldehyde

概要

説明

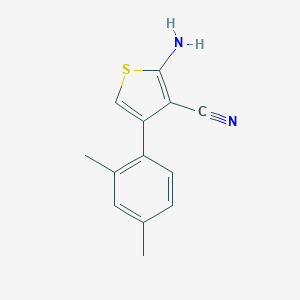

“2-(2-Methoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyethoxy)benzaldehyde” were not found, there are general methods for synthesizing substituted benzaldehydes. One such method involves a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)benzaldehyde” has a boiling point of 120-125 °C (under a pressure of 3 Torr) and a predicted density of 1.095±0.06 g/cm3 .

科学的研究の応用

Enzyme Catalyzed Asymmetric C–C-Bond Formation

2-(2-Methoxyethoxy)benzaldehyde plays a role in the field of enzyme catalysis. Research has shown that benzaldehyde lyase, a highly enantioselective enzyme, can catalyze the formation and cleavage of derivatives of benzoin, including those with methoxy groups (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Structural Analysis and Spectroscopy

Studies involving 2-methoxy-benzaldehyde have contributed to our understanding of molecular structures and interactions. X-ray crystallography and vibrational spectroscopy have been used to analyze C–H...O bonded dimers in this compound, providing insights into its molecular behavior and interactions (Ribeiro-Claro, Drew, & Félix, 2002).

Linkers for Solid Phase Organic Synthesis

In organic synthesis, specifically in solid-phase synthesis, 2-methoxy-benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been explored as potential linkers. These aldehydes can undergo reductive amination, leading to the formation of secondary amines, which are key intermediates in various chemical syntheses (Swayze, 1997).

Synthesis of Amino Alcohols

Benzaldehydes, including methoxy-substituted variants, are used in the synthesis of amino alcohols. These compounds play a significant role in pharmaceutical and chemical research (Moshkin & Sosnovskikh, 2013).

Oxidation Studies

The oxidation behavior of methoxy benzaldehydes, including 2-methoxy-benzaldehyde, has been a subject of research, providing insights into their chemical properties and potential applications (Malik, Asghar, & Mansoor, 2016).

Enantioselective Carboligation

Studies have shown that benzaldehyde lyase can catalyze the enantioselective carboligation of aromatic aldehydes with methoxy acetaldehyde, which is significant for producing specific enantiomers of compounds (Demir, Seşenoğlu, Dünkelmann, & Müller, 2003).

Crystal Structure Analysis

The crystal structure of various benzaldehyde derivatives, including those with methoxy groups, has been studied, providing valuable information about their molecular geometry and potential applications (Jene, Chan, Cooke, & Ibers, 1999).

Safety And Hazards

“2-(2-Methoxyethoxy)benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for “2-(2-Methoxyethoxy)benzaldehyde” were not found, a stretchable semiconductor named poly (2- (3,3’-bis (2- (2- (2-methoxyethoxy)ethoxy)ethoxy)- [2,2’-bithiophen]-5)yl thiophene) (p (g2T-T)), which gives exceptional stretchability over 200% strain and 5000 repeated stretching cycles, has been reported . This semiconductor also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

特性

IUPAC Name |

2-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJRAXOBGTWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460454 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)benzaldehyde | |

CAS RN |

92637-96-2 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)